molecular formula C₂₂H₂₈O₄ B1146267 6alpha-Hydroxy Norethindrone Acetate CAS No. 6856-28-6

6alpha-Hydroxy Norethindrone Acetate

Cat. No. B1146267
CAS RN: 6856-28-6
M. Wt: 356.46
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6alpha-Hydroxy Norethindrone Acetate involves oxidation of the A and/or B rings of Norethindrone Acetate. Specifically, oxidation of the heteroannular 3,5 dienyl acetate derivative of NA results in the formation of 6alpha-hydroxy, 6beta-hydroxy, and 6-keto NA. This process is crucial for generating reference materials for pharmaceutical analysis of EE and NA in bulk chemical or formulated products (Ekhato et al., 2002).

Scientific Research Applications

Pharmacology and Toxicology

  • Clinical Efficacy and Pharmacology : Progestins, including norethindrone acetate, are utilized in hormone replacement therapy, contraception, and the treatment of endometriosis. These compounds have been shown to modulate reproductive physiology, exhibit positive effects on bone metabolism, and provide endometrial protection without adversely affecting serum lipid profiles. Norethindrone acetate, specifically, has demonstrated efficacy in treating pain associated with endometriosis and is approved by the FDA for this application (Barra, Scala, & Ferrero, 2018); (Riis, Lehmann, & Christiansen, 2002).

  • Mechanisms of Action and Safety : The pharmacological profile of these compounds is characterized by their interaction with progesterone receptors, influencing reproductive system physiology and offering therapeutic benefits in conditions like endometriosis. Safety assessments indicate that, when used appropriately, these agents have a favorable safety profile, with minimal adverse effects on metabolic parameters (Maier & Herman, 2001).

Applications in Contraception and Hormone Therapy

  • Contraceptive Efficacy : Norethindrone acetate is an active ingredient in several contraceptive formulations, where it acts by suppressing ovulation and modulating the endometrial lining, thereby preventing pregnancy. Its long-acting formulations have been shown to be highly effective and acceptable to women as a method of contraception (Sarkar, 1982).

  • Hormonal Replacement Therapy (HRT) : In hormone replacement therapy, norethindrone acetate is used to counteract estrogen's effects on the endometrium, reducing the risk of endometrial hyperplasia and cancer in postmenopausal women. Its addition to HRT regimens has been shown to effectively manage menopausal symptoms while providing protection against osteoporosis (Riis, Lehmann, & Christiansen, 2002).

Safety And Hazards

Norethindrone, the parent compound, is known to have several health hazards. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s also known to cause cancer and damage fertility or the unborn child .

properties

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEXGWVOAPQSMX-OARMXLMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@H]34)O)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857707
Record name (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxy Norethindrone Acetate

CAS RN

6856-28-6
Record name 19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-6-hydroxy-, (6α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6856-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6856-28-6
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